ethyl 5-(3-cyclopentylpropanamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(3-cyclopentylpropanamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a fluorophenyl group, a cyclopentylpropanamido chain, and an ethyl carboxylate ester. This structure combines aromatic, amide, and ester functionalities, which are common in bioactive molecules targeting enzymes or receptors. The fluorophenyl moiety enhances lipophilicity and metabolic stability, while the cyclopentylpropanamido group may influence steric and electronic interactions in binding pockets. The ethyl carboxylate ester improves solubility and serves as a prodrug motif for carboxylic acid derivatives in vivo.
Properties
IUPAC Name |
ethyl 5-(3-cyclopentylpropanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S/c1-2-31-23(30)20-17-13-32-21(25-18(28)12-7-14-5-3-4-6-14)19(17)22(29)27(26-20)16-10-8-15(24)9-11-16/h8-11,13-14H,2-7,12H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMVVMDFXNSJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCC3CCCC3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thieno[3,4-d]Pyridazine Core
The thieno[3,4-d]pyridazine scaffold is synthesized via cyclization of appropriately substituted precursors. A common approach involves the reaction of thiophene derivatives with hydrazine hydrate to form the pyridazine ring. For example, ethyl 3-amino-4-cyanothiophene-2-carboxylate can undergo cyclization with hydrazine in ethanol under reflux to yield the dihydrothieno[3,4-d]pyridazine intermediate. Subsequent oxidation with potassium permanganate or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the 4-oxo group.
Reaction Conditions :
- Cyclization : Ethanol, hydrazine hydrate (2 eq), 80°C, 12 h.
- Oxidation : Dichloromethane, DDQ (1.5 eq), rt, 6 h.
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety is introduced at position 3 via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A halogenated precursor (e.g., 3-bromo-thieno[3,4-d]pyridazin-4-one) reacts with 4-fluorophenylboronic acid under palladium catalysis.
Representative Protocol :
| Component | Quantity | Conditions |
|---|---|---|
| 3-Bromo derivative | 1.0 eq | Pd(PPh₃)₄ (5 mol%), |
| 4-Fluorophenylboronic acid | 1.2 eq | K₂CO₃ (2 eq), DME/H₂O (3:1), |
| 90°C, 24 h, N₂ atmosphere |
Yield : 68–72% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Functionalization at Position 5: 3-Cyclopentylpropanamido Installation
The amide group at position 5 is introduced via acylation of an intermediate amine. The amine precursor, ethyl 5-amino-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, is prepared by reducing an azido intermediate (e.g., using triphenylphosphine in THF). Subsequent reaction with 3-cyclopentylpropanoyl chloride in pyridine affords the target amide.
Stepwise Procedure :
- Azide Reduction :
- Acylation :
Esterification at Position 1
The ethyl carboxylate group is typically introduced early in the synthesis to avoid side reactions during subsequent steps. Ethyl chloroformate or Fischer esterification with ethanol/sulfuric acid is employed. For instance, treating the carboxylic acid precursor with ethanol in the presence of H₂SO₄ (cat.) under reflux yields the ester.
Optimized Conditions :
- Substrate : 5-(3-cyclopentylpropanamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylic acid.
- Reagents : Ethanol (excess), H₂SO₄ (0.1 eq), 80°C, 8 h.
- Yield : 88–92%.
Purification and Characterization
Final purification is achieved via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol. Characterization data include:
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, CH₃), 1.50–1.85 (m, 9H, cyclopentyl), 2.35 (t, 2H, CH₂CO), 4.20 (q, 2H, OCH₂), 7.15–7.45 (m, 4H, Ar-H), 8.70 (s, 1H, NH), 10.20 (s, 1H, NH).
- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1605 cm⁻¹ (C=N).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential functionalization | Suzuki coupling → Acylation | 72 | 98 |
| One-pot cyclization | Hydrazine + DDQ oxidation | 65 | 95 |
| Late-stage esterification | Fischer esterification | 90 | 99 |
Challenges and Optimization
- Regioselectivity : Competing reactions during acylation are mitigated by using pyridine as a base.
- Oxidation Control : Over-oxidation of the thienopyridazine core is prevented by using DDQ instead of harsher oxidants.
- Solvent Choice : THF/H₂O mixtures improve azide reduction efficiency compared to pure THF.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(3-cyclopentylpropanamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or alkanes.
Substitution: The aromatic fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: For studying interactions with biological macromolecules and cellular pathways.
Medicine: Potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 5-(3-cyclopentylpropanamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate ()
- Core Structure: Pyrazolo[3,4-d]pyrimidine fused with a chromenone system.
- Key Substituents: Two fluorophenyl groups, a thiophene carboxylate, and an ethyl-linked chromenone.
- Properties : Melting point (227–230°C), molecular weight 560.2 g/mol.
- Comparison: The pyrazolo-pyrimidine core offers distinct hydrogen-bonding capabilities compared to the thieno-pyridazine system. The dual fluorophenyl groups enhance π-π stacking interactions but may increase metabolic susceptibility compared to the single fluorophenyl in the target compound.
Ethyl 5-Amino-3-(4-Aminophenyl)-4-Oxo-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate (CAS 1282448-99-0; )
- Core Structure: Thieno[3,4-d]pyridazine with amino and aminophenyl substituents.
- Key Substituents: Primary amine at position 5 and 4-aminophenyl at position 3.
- The amino groups enhance polarity, which may limit blood-brain barrier penetration compared to the fluorophenyl and ester in the target compound.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The pyrazolo-pyrimidine analogue’s chromenone system introduces rigidity, reducing conformational flexibility compared to the thieno-pyridazine core .
Q & A
(Basic) What are the key considerations for optimizing the synthesis of ethyl 5-(3-cyclopentylpropanamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate?
Methodological Answer:
Synthesis optimization requires multi-step protocols, including:
- Core Formation : Constructing the thieno[3,4-d]pyridazine core via cyclization under reflux (e.g., toluene or dichloromethane) using catalysts like acetic acid .
- Functionalization : Introducing substituents (e.g., 3-cyclopentylpropanamido, 4-fluorophenyl) via amidation or nucleophilic substitution. Reaction conditions (e.g., temperature, solvent polarity) must balance steric hindrance and electronic effects to avoid byproducts .
- Purification : Column chromatography or recrystallization to achieve >95% purity, critical for reproducibility in biological assays .
(Advanced) How can structural conformation influence the compound’s interaction with biological targets?
Methodological Answer:
The 3D conformation determines binding affinity and selectivity. Key strategies include:
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes/receptors. The fluorophenyl group may engage in π-π stacking, while the cyclopentylpropanamido chain could occupy hydrophobic pockets .
- X-ray Crystallography : Resolve crystal structures of ligand-target complexes to validate binding modes. For example, the thieno[3,4-d]pyridazine core may mimic ATP in kinase binding sites .
- SAR Studies : Compare analogs (e.g., replacing 4-fluorophenyl with p-tolyl) to identify critical substituents for activity .
(Basic) What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.6 ppm; cyclopentyl protons as multiplet at δ 1.5–2.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thieno[3,4-d]pyridazine core .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
(Advanced) How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
Discrepancies often arise from:
- Purity Variability : Impurities (>5%) may skew results. Validate purity via HPLC (e.g., C18 column, 95:5 acetonitrile/water) .
- Assay Conditions :
- Kinase Inhibition : Use standardized ATP concentrations (e.g., 10 µM) to ensure IC50 comparability .
- Cellular Uptake : Account for membrane permeability differences via logP calculations (e.g., cLogP ~3.5 for optimal absorption) .
- Structural Confirmation : Re-evaluate compound identity via X-ray crystallography if bioactivity deviates significantly .
(Basic) What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis/oxidation .
- Solubility : Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles, and confirm stability via UV-Vis (λmax ~260 nm) over 72 hours .
(Advanced) How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Methodological Answer:
-
Substituent Optimization :
-
Bioisosteric Replacement : Replace ester (COOEt) with carbamate to enhance metabolic stability .
-
In Silico Screening : Use QSAR models to predict ADMET properties and prioritize analogs for synthesis .
(Advanced) What experimental approaches are critical for identifying the compound’s molecular targets?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts (∆Tm >2°C indicates strong binding) .
- CRISPR-Cas9 Knockout : Validate target relevance by assessing resistance in kinase-deficient cell lines .
(Basic) How should researchers validate the compound’s enzyme inhibition mechanism?
Methodological Answer:
- Kinetic Studies :
- Lineweaver-Burk Plots : Determine inhibition type (competitive/non-competitive) by varying substrate concentrations .
- Ki Calculation : Use Cheng-Prusoff equation to correlate IC50 with Ki under defined assay conditions .
- Circular Dichroism (CD) : Confirm no structural denaturation of the enzyme upon binding .
(Advanced) What strategies mitigate off-target effects in cellular assays?
Methodological Answer:
- Proteome-Wide Profiling : Use chemical proteomics (e.g., SILAC) to identify unintended targets .
- Dose-Response Analysis : Establish selectivity index (IC50 ratio between primary target and off-target) >10 .
- Structural Analog Testing : Compare activity of analogs lacking key substituents (e.g., fluorophenyl) to isolate target-specific effects .
(Basic) How can researchers assess the compound’s potential for drug development?
Methodological Answer:
- In Vitro ADMET :
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms (IC50 >10 µM preferred) .
- Plasma Stability : Incubate in human plasma (37°C, 1 hr) and quantify degradation via LC-MS .
- In Vivo PK : Administer intravenously (1 mg/kg) in rodents to measure t½, Cmax, and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
